molecular formula C13H13NO B1425345 2-Methoxy-6-(p-tolyl)pyridine CAS No. 1039775-38-6

2-Methoxy-6-(p-tolyl)pyridine

Cat. No. B1425345
CAS RN: 1039775-38-6
M. Wt: 199.25 g/mol
InChI Key: ZBVRAXSEDWSMAN-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(p-tolyl)pyridine” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.24800 . This compound is used in the field of chemistry, particularly in the synthesis of other complex compounds .


Synthesis Analysis

The synthesis of pyridine compounds involves various methods. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of a TMSOTf/HMDS (trifluoromethanesulfonic acid/hexamethyldisilane) system for the intermolecular cyclization of chalcones under microwave irradiation conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 199.10000 .


Chemical Reactions Analysis

Pyridine compounds, including “this compound”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also participate in cross-coupling reactions with aryl bromides .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical properties such as boiling point, melting point, and density are not specified .

Scientific Research Applications

Molecular Structure Analysis

A study by Lakshminarayana et al. (2009) investigated the molecular structure of a compound closely related to 2-Methoxy-6-(p-tolyl)pyridine. They found that this compound exhibits intermolecular hydrogen bonding, which could be relevant for understanding the properties of this compound in various applications (Lakshminarayana et al., 2009).

Corrosion Inhibition

Ansari et al. (2015) explored the use of pyridine derivatives, including compounds structurally similar to this compound, as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds are effective inhibitors, suggesting potential applications of this compound in corrosion protection (Ansari et al., 2015).

Catalysis in Cross-Coupling Reactions

Adamson et al. (2020) synthesized a series of 2-phenylpyridine derivative ligands, including this compound, and investigated their use in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. They found that these ligands, when complexed with palladium, exhibit significant catalytic activity, indicating the potential application of this compound in synthetic chemistry (Adamson et al., 2020).

Antibacterial and Antifungal Activity

Bhuva et al. (2015) synthesized new pyridine derivatives and tested their biological activity against various bacteria and fungi. Their findings suggest the potential for this compound to be used in antimicrobial applications (Bhuva et al., 2015).

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that the compound plays a role in carbon–carbon bond formation, which is a fundamental process in organic chemistry.

Result of Action

Given its role in sm cross-coupling reactions , it can be inferred that the compound facilitates the formation of carbon–carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

It is known that the success of sm cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Safety and Hazards

“2-Methoxy-6-(p-tolyl)pyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-methoxy-6-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(14-12)15-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVRAXSEDWSMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716556
Record name 2-Methoxy-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1039775-38-6
Record name 2-Methoxy-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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